Cas no 2138541-24-7 (3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol)

3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138541-24-7
- 3-(4,4-difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol
- EN300-1160264
- 3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol
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- インチ: 1S/C13H23F2NO/c1-2-10-3-4-11(17)9-12(10)16-7-5-13(14,15)6-8-16/h10-12,17H,2-9H2,1H3
- InChIKey: NULXKONDBAKZLS-UHFFFAOYSA-N
- SMILES: FC1(CCN(CC1)C1CC(CCC1CC)O)F
計算された属性
- 精确分子量: 247.17477068g/mol
- 同位素质量: 247.17477068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 23.5Ų
3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160264-1.0g |
3-(4,4-difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol |
2138541-24-7 | 1g |
$0.0 | 2023-06-08 |
3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-olに関する追加情報
Introduction to 3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol (CAS No. 2138541-24-7)
3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138541-24-7, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, featuring a 4,4-difluoropiperidine moiety linked to a cyclohexanone backbone with an ethyl substituent, suggests potential applications in modulating biological pathways and interactions.
The 4,4-difluoropiperidine group is particularly noteworthy as it introduces both steric and electronic influences into the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, making this scaffold attractive for medicinal chemists. The presence of the ethyl group at the cyclohexane ring further diversifies its pharmacophoric features, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.
In recent years, there has been a surge in research focused on developing novel treatments for neurological and psychiatric disorders. Compounds with piperidine derivatives have shown promise in this area due to their ability to interact with central nervous system receptors. The 3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol structure aligns well with this trend, as the 4,4-Difluoropiperidin-1-yl moiety could serve as a key pharmacophore for targeting neurotransmitter systems involved in conditions such as depression, anxiety, and cognitive disorders.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The flexibility of the cyclohexanone ring provides a scaffold that can be modified through various chemical reactions, enabling the synthesis of analogs with tailored biological activities. This adaptability is crucial in drug development, where subtle changes in molecular structure can significantly impact efficacy and selectivity.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for biological activity. Virtual screening techniques have been employed to predict how 3-(4,4-Difluoropiperidin-1-yl)-4-ethylcyclohexan-1-ol might interact with target proteins. Preliminary simulations suggest that it could exhibit binding affinity to certain enzymes and receptors relevant to neurological disorders. These findings underscore the importance of interdisciplinary approaches in modern drug discovery.
The synthesis of this compound also presents an interesting challenge from a synthetic chemistry perspective. The introduction of fluorine atoms into a piperidine ring requires precise control over reaction conditions to avoid unwanted side products. However, recent methodologies have improved the efficiency and selectivity of fluorination reactions, making it more feasible to produce high-purity samples of 3-(4,4-Difluoropiperidin-1-yl)-4-Ethylcyclohexan-1-Ol (CAS No. 2138541-24-7).
In conclusion, 3-(4,4-Difluoropiperidin-1-y l)-4-Ethylcyclohexan -1-Ol (CAS No. 21385 41 -24 -7) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into neurological and psychiatric disorders. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this will play an increasingly important role in shaping the future of medicine.
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